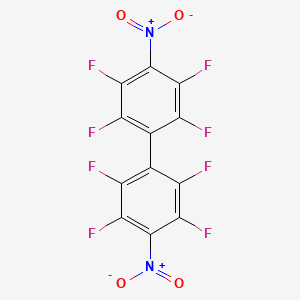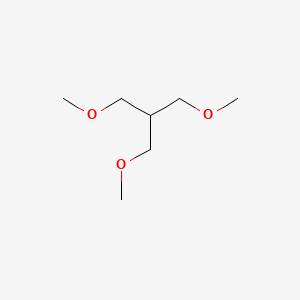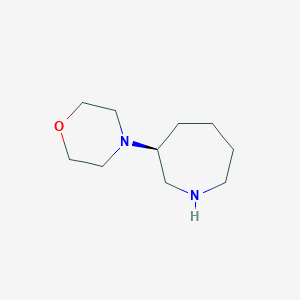
Anhydrodemeclocycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrodemeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various scientific research applications. The compound is characterized by its molecular formula C21H19ClN2O7 and a molecular weight of 446.838 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrodemeclocycline can be synthesized through the chemical modification of demeclocycline. The process involves the removal of water molecules from demeclocycline under specific reaction conditions. The synthetic route typically includes the use of reagents such as sodium methoxide and methanol, followed by purification steps to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Anhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Anhydrodemeclocycline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and as a tool in antibiotic resistance research.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical products
Wirkmechanismus
Anhydrodemeclocycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the ribosome. This action impairs protein synthesis, leading to the inhibition of bacterial growth. The compound is bacteriostatic, meaning it prevents the growth of bacteria rather than killing them directly .
Vergleich Mit ähnlichen Verbindungen
Demeclocycline: A tetracycline antibiotic with similar antibacterial properties.
Meclocycline: Another tetracycline derivative used in treating skin infections and bacterial vaginitis.
Tetracycline: The parent compound of demeclocycline and anhydrodemeclocycline, widely used as an antibiotic.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, demeclocycline. Its ability to inhibit protein synthesis by binding to the ribosomal subunit makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H19ClN2O7 |
|---|---|
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15-,21-/m0/s1 |
InChI-Schlüssel |
BQFNYHFSJOJWHN-RAYAVSTASA-N |
Isomerische SMILES |
CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Kanonische SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)

